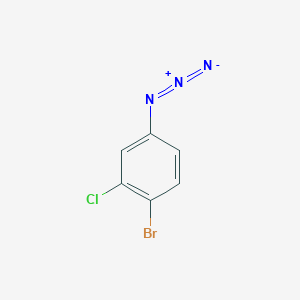

4-Azido-1-bromo-2-chlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Azido-1-bromo-2-chlorobenzene is an organic compound with the chemical formula C6H3BrClN3. It belongs to the family of aryl azides and is characterized by the presence of azido, bromo, and chloro substituents on a benzene ring. This compound is known for its high reactivity due to the azido group, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-bromo-2-chlorobenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-chloroaniline.

Diazotization: The 2-chloroaniline undergoes diazotization to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to introduce the bromo group, resulting in 1-bromo-2-chlorobenzene.

Azidation: Finally, the bromo group is substituted with an azido group using sodium azide under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Azido-1-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

Sodium Azide:

Copper Catalysts: Often used in cycloaddition reactions.

Hydrogenation Catalysts: Used in reduction reactions.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

4-Azido-1-bromo-2-chlorobenzene has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways through bioorthogonal chemistry.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Azido-1-bromo-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are stable and biologically active. This reactivity is harnessed in bioorthogonal chemistry to label and track biomolecules in living systems .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-chlorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.

4-Azido-1-bromo-3-chlorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.

4-Azido-1-bromo-2-fluorobenzene: Substitution of chlorine with fluorine alters its chemical properties and reactivity.

Uniqueness

4-Azido-1-bromo-2-chlorobenzene is unique due to the presence of both bromo and azido groups on the benzene ring, providing a combination of reactivity and stability that is valuable in synthetic chemistry and scientific research .

Actividad Biológica

4-Azido-1-bromo-2-chlorobenzene is an organic compound characterized by its molecular formula C₆H₃BrClN₃. It features a benzene ring with three substituents: an azido group (-N₃), a bromo group (-Br), and a chloro group (-Cl). This compound is notable for its reactivity, particularly due to the azido group, which plays a significant role in various biological and chemical applications.

The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules, facilitating the study of biological processes without disrupting cellular functions. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form stable triazoles, which are biologically active compounds .

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry utilizes compounds like this compound for various applications, including:

- Labeling Biomolecules : The azido group enables researchers to tag proteins or nucleic acids, allowing for tracking and visualization in live cells.

- Drug Development : Its reactivity makes it a valuable intermediate in synthesizing new therapeutic agents, particularly in cancer research and treatment.

Study 1: Bioorthogonal Labeling in Live Cells

In a study examining the use of this compound for bioorthogonal labeling, researchers demonstrated its effectiveness in tagging specific proteins within live cells. The azide reacted with an alkyne-containing fluorophore, resulting in clear visualization of protein localization. This method provided insights into cellular processes and protein interactions without disrupting normal cell function.

Study 2: Synthesis of Triazole Derivatives

Another investigation focused on the synthesis of triazole derivatives using this compound as a precursor. The study highlighted the compound's ability to undergo cycloaddition reactions efficiently, yielding various triazole compounds that exhibited promising anticancer activity. These findings suggest potential therapeutic applications for the synthesized triazoles in oncology .

Comparative Analysis

To understand the significance of this compound, it is essential to compare it with other azido-substituted aromatic compounds. Below is a table summarizing key differences and similarities:

| Compound | Molecular Formula | Key Features | Biological Applications |

|---|---|---|---|

| This compound | C₆H₃BrClN₃ | Azido, bromo, and chloro groups | Bioorthogonal labeling, drug development |

| 1-Azido-2-bromo-4-chlorobenzene | C₆H₃BrClN₃ | Similar structure but different substitution | Similar applications as above |

| **Phenyl Azide | C₆H₅N₃ | Simple azide structure | Used in various synthetic pathways |

Research Findings

Recent studies have emphasized the versatility of this compound in synthetic chemistry and its potential therapeutic applications. Key findings include:

- Reactivity with Nucleophiles : The compound's azido group can be substituted by various nucleophiles, expanding its utility in organic synthesis .

- Cycloaddition Reactions : It has shown significant potential in forming triazoles through cycloaddition reactions, which are valuable in drug discovery .

- Biological Pathway Studies : Its application in bioorthogonal chemistry allows researchers to investigate complex biological pathways effectively.

Propiedades

IUPAC Name |

4-azido-1-bromo-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEHYZWMQNHTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.